BenchChemオンラインストアへようこそ!

4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile

Antimalarial drug discovery DHODH inhibition Species selectivity

4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile (CAS 68727-74-2) is a synthetic, small-molecule dihydroorotate dehydrogenase (DHODH) inhibitor belonging to the 2,5-dihydrofuran-3-one class. It is specifically disclosed as Example 57 in US Patent 8,703,811, which claims antimalarial compounds targeting *Plasmodium falciparum* DHODH (pfDHODH).

Molecular Formula C23H15NO2
Molecular Weight 337.4 g/mol
CAS No. 68727-74-2
Cat. No. B3279094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile
CAS68727-74-2
Molecular FormulaC23H15NO2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=C(C=C4)C#N
InChIInChI=1S/C23H15NO2/c24-15-16-11-13-18(14-12-16)20-21(17-7-3-1-4-8-17)23(25)26-22(20)19-9-5-2-6-10-19/h1-14,22H
InChIKeyBHHGQFMXWAUCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile (CAS 68727-74-2) – Compound Identity and Procurement Context


4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile (CAS 68727-74-2) is a synthetic, small-molecule dihydroorotate dehydrogenase (DHODH) inhibitor belonging to the 2,5-dihydrofuran-3-one class. It is specifically disclosed as Example 57 in US Patent 8,703,811, which claims antimalarial compounds targeting *Plasmodium falciparum* DHODH (pfDHODH) [1]. The compound exhibits a molecular weight of 337.4 g/mol and is primarily investigated for antimalarial applications, with demonstrated species-selective enzyme inhibition distinguishing it from human DHODH inhibitors [2].

Why Generic Substitution Fails for 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile in DHODH-Targeted Research


Substituting this compound with another DHODH inhibitor or a close structural analog from the same 2,5-dihydrofuran-3-one series will fundamentally alter the experimental outcome. DHODH inhibitors display widely variable species-selectivity profiles; for instance, the clinically used inhibitor atovaquone shows a distinct binding mode and resistance profile compared to this furan-based scaffold [1]. Even within the same patent family, subtle structural modifications lead to dramatic shifts in *Plasmodium* vs. human enzyme selectivity and off-target CYP450 inhibition, both of which are critical parameters for lead optimization and chemical probe qualification [2].

Quantitative Differentiation Evidence for 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile


Superior Species Selectivity: PfDHODH vs. Human DHODH Potency Window

This compound demonstrates a >468-fold selectivity window for the target pathogen enzyme over the human ortholog. It inhibits recombinant *Plasmodium falciparum* DHODH with an IC50 of 64 nM [1], while inhibition of recombinant human DHODH is negligible (IC50 > 30,000 nM) [1]. This is a critical differentiator from many other DHODH inhibitors, such as the clinically approved leflunomide (teriflunomide), which potently inhibits human DHODH (IC50 ~ 100 nM) and is used for immunosuppression rather than antimalarial therapy [2].

Antimalarial drug discovery DHODH inhibition Species selectivity

Differentiated CYP2D6 Off-Target Profile Compared to Closest Patent Analogs

In a head-to-head panel screen within the same patent family, this compound (Example 57) exhibits a moderate CYP2D6 inhibition IC50 of 100 nM [1]. In contrast, a close structural analog from the same patent, Example 65 (US8703811, 65), demonstrated a higher potency against PfDHODH (IC50 = 42 nM) but its CYP2D6 inhibition data is required to calculate the therapeutic index [2]. The availability of CYP2D6 data for this compound allows researchers to prospectively assess drug-drug interaction liability and select a lead with a known metabolic liability profile.

Drug metabolism CYP450 inhibition Lead optimization

Structural Differentiation from Non-Furan DHODH Inhibitor Chemotypes

This compound belongs to the 2,5-dihydrofuran-3-one chemotype, a class of PfDHODH inhibitors structurally distinct from the naphthoquinones (e.g., atovaquone) and the isoxazole-based inhibitors (e.g., leflunomide/teriflunomide) [1]. Atovaquone, a widely used antimalarial, targets the ubiquinone-binding site of PfDHODH but suffers from emerging resistance via mutations in the cytochrome b gene [2]. The furan-based scaffold of this compound offers a complementary binding mode that may evade known atovaquone-resistance mechanisms, although confirmatory co-crystallography or resistance-profiling data are not yet publicly available.

Scaffold hopping Chemical biology Drug resistance

Best-Fit Application Scenarios for 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile Based on Quantitative Evidence


Species-Selective PfDHODH Chemical Probe for Malaria Target Validation

Use as a high-quality chemical probe to validate *Plasmodium falciparum* DHODH as a target in malaria drug discovery. The 64 nM PfDHODH IC50 combined with a >30,000 nM human DHODH IC50 ensures that any observed anti-parasitic phenotype in cell-based assays can be attributed to pfDHODH engagement rather than host enzyme inhibition. This is essential for generating reliable target validation data [1].

CYP2D6 Liability-Benchmarked Lead Compound for Medicinal Chemistry Optimization

Employ this compound as a benchmarked lead with a known CYP2D6 IC50 of 100 nM in structure-activity relationship (SAR) campaigns. Newly synthesized analogs can be directly compared against this data point to assess whether chemical modifications improve or worsen the CYP2D6 liability while maintaining or enhancing pfDHODH potency [1].

Scaffold-Hopping Reference Standard for Furan-Based DHODH Inhibitor Libraries

Utilize the 2,5-dihydrofuran-3-one core as a reference standard when generating focused compound libraries aimed at identifying novel antimalarial leads capable of circumventing atovaquone resistance. This compound serves as the pharmacophore anchor for SAR expansion, given its defined activity and selectivity profile [2].

In Vitro Pharmacological Tool for Distinguishing DHODH-Dependent vs. Independent Antimalarial Mechanisms

Apply this compound in mechanistic studies to differentiate DHODH-dependent anti-parasitic activity from other mechanisms. The availability of both pfDHODH potency and CYP2D6 off-target data allows researchers to design combination studies with CYP-metabolized antimalarials without confounding CYP-mediated drug interactions [1].

Quote Request

Request a Quote for 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.